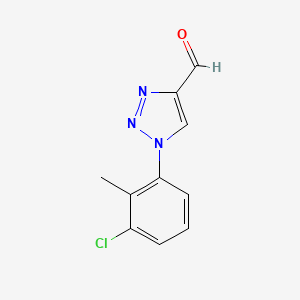

1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde

Description

1-(3-Chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a triazole-based aldehyde featuring a 3-chloro-2-methylphenyl substituent at the N1 position of the triazole ring. This compound belongs to a broader class of 1,2,3-triazole-4-carbaldehydes, which are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") followed by formylation or oxidation steps . The aldehyde functional group at the C4 position enables diverse reactivity, including nucleophilic additions, condensations, and coordination with metal ions, making it valuable in medicinal chemistry, materials science, and bioconjugation .

Properties

IUPAC Name |

1-(3-chloro-2-methylphenyl)triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O/c1-7-9(11)3-2-4-10(7)14-5-8(6-15)12-13-14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXBAFLZVMQCGRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)N2C=C(N=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with 3-chloro-2-methylphenylamine and propargyl aldehyde.

Cycloaddition Reaction: The key step is a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This involves the reaction of 3-chloro-2-methylphenyl azide with propargyl aldehyde to form the triazole ring.

Reaction Conditions: The reaction is usually carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, and a base, such as triethylamine, in a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile, at room temperature or slightly elevated temperatures.

Purification: The product is purified by standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

1-(3-Chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro substituent on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted derivatives.

Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Scientific Research Applications

Medicinal Chemistry

1-(3-Chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde has been investigated for its potential as an antitumor agent. Recent studies have shown that derivatives of triazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a series of mollugin-triazole derivatives were synthesized and evaluated for their antitumor activities, demonstrating promising results in inhibiting tumor growth .

Antifungal Activity

Research indicates that triazole compounds possess antifungal properties. The incorporation of a chloro-substituent in the phenyl ring enhances the antifungal activity against pathogens such as Candida species. The mechanism involves the inhibition of ergosterol biosynthesis, which is crucial for fungal cell membrane integrity .

Agricultural Applications

Triazoles are widely used in agriculture as fungicides due to their ability to control a broad spectrum of fungal diseases. The specific compound discussed has shown efficacy in protecting crops from fungal pathogens, potentially leading to higher agricultural yields. Its application in crop protection strategies is supported by its low toxicity to non-target organisms .

Material Science

The unique properties of triazoles make them suitable for various applications in material science. They can be utilized as ligands in coordination chemistry and as building blocks for the synthesis of novel materials with specific electronic and optical properties. The stability and reactivity of the triazole ring allow for the development of advanced materials for electronic applications .

Case Studies

Mechanism of Action

The mechanism of action of 1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde depends on its specific application:

Enzyme Inhibition: As an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Receptor Modulation: As a receptor modulator, it interacts with specific receptors on the cell surface or within the cell, altering the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Structural and Substituent Variations

The substituent at the N1 position significantly influences the electronic, steric, and solubility properties of triazole-4-carbaldehydes. Below is a comparative analysis of key analogues:

Physicochemical Properties

- Solubility : Chlorine and fluorine substituents reduce aqueous solubility but enhance lipid solubility, critical for drug delivery .

- Thermal Stability : Methyl groups (as in the target compound) improve thermal stability compared to purely halogenated analogues .

Research Findings and Challenges

Biological Activity

1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a member of the 1,2,3-triazole family, which has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications. The triazole ring is known for its ability to interact with biological targets, making it a valuable scaffold in drug design.

Synthesis

The synthesis of this compound typically involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method allows for the efficient formation of the triazole ring and can be adapted to introduce various substituents that may enhance biological activity.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,3-triazole scaffold exhibit significant antimicrobial properties. For instance, several derivatives have shown effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall below 50 µg/mL, indicating potent antimicrobial activity .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | <50 | S. aureus |

| Other Triazole Derivatives | <50 | E. coli |

Anticancer Activity

The anticancer potential of triazole derivatives is well-documented. Studies have demonstrated that certain triazole compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, derivatives have shown significant cytotoxicity against breast cancer cells (MDA-MB-231) and lung cancer cells (A549), with IC50 values often in the low micromolar range .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 5.5 | MDA-MB-231 |

| Other Triazole Derivatives | 4.0 | A549 |

Anti-inflammatory Activity

The anti-inflammatory effects of triazole derivatives have also been explored. Compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in vitro and in vivo models. The mechanisms often involve the modulation of signaling pathways related to inflammation .

Case Studies

Case Study 1: Antimicrobial Evaluation

A series of synthesized triazole derivatives were tested for antimicrobial activity against clinical isolates. The study found that modifications on the triazole ring significantly enhanced activity against resistant strains of S. aureus, highlighting the importance of structural diversity in optimizing biological efficacy .

Case Study 2: Anticancer Mechanisms

In a study focusing on breast cancer cells, compounds containing the triazole moiety were evaluated for their ability to induce apoptosis. Results indicated that specific derivatives increased caspase-3 activity and caused cell cycle arrest at G0/G1 phase, suggesting a mechanism of action that warrants further investigation for potential therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.